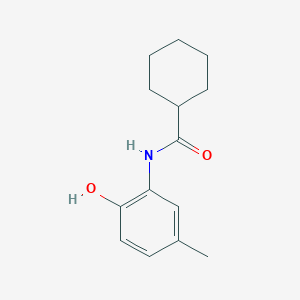

N-(2-hydroxy-5-methylphenyl)cyclohexanecarboxamide

Description

Contextual Significance within Amide Chemistry and Bioactive Molecules

The amide bond is a cornerstone of peptide and protein chemistry and is a prevalent feature in a vast number of pharmaceuticals. The stability and hydrogen bonding capabilities of the amide group make it a critical linker and a key determinant of molecular conformation and interaction with biological targets. The inclusion of a cyclohexyl group introduces a three-dimensional, lipophilic character that can influence a molecule's pharmacokinetic and pharmacodynamic properties.

The cyclohexanecarboxamide (B73365) scaffold is a recognized privileged structure in medicinal chemistry. Historically, derivatives of this scaffold have been investigated for a wide array of therapeutic applications. For instance, research has demonstrated their potential as anticonvulsant agents. More recently, β-substituted cyclohexanecarboxamides have been developed as potent and selective inhibitors of cathepsin K, an enzyme implicated in osteoporosis. acs.org These examples underscore the versatility of the cyclohexanecarboxamide core in the design of new therapeutic agents. The rigid, yet conformationally flexible, nature of the cyclohexane (B81311) ring allows for precise spatial positioning of substituents to optimize interactions with biological targets.

Phenolic amides are a class of naturally occurring and synthetic compounds that exhibit a broad spectrum of biological activities. nih.govmdpi.com These activities are often attributed to the phenolic hydroxyl group, which can act as a hydrogen bond donor and acceptor, and as a potent antioxidant through its ability to scavenge free radicals. researchgate.net Phenolic lipids, which share structural similarities, are known to interact with biological membranes and can possess antimicrobial and cytotoxic properties. nih.gov Furthermore, some phenolic amides have been identified as potent inhibitors of crucial biological pathways, such as de novo nucleotide biosynthesis. The combination of a phenolic moiety with an amide linkage provides a scaffold with significant potential for modulation of various biological processes. mdpi.com

Overview of Structural Features and Initial Research Interest

N-(2-hydroxy-5-methylphenyl)cyclohexanecarboxamide, with the chemical formula C14H19NO2 and a molecular weight of 233.31 g/mol , possesses distinct structural features that are of interest to medicinal chemists. oakwoodchemical.com The molecule consists of a cyclohexanecarboxamide core where the amide nitrogen is attached to a 2-hydroxy-5-methylphenyl group.

The key structural elements include:

A Cyclohexyl Ring: This lipophilic group can influence the compound's solubility, membrane permeability, and binding to hydrophobic pockets of target proteins.

An Amide Linkage: This provides structural rigidity and the capacity for hydrogen bonding, which is crucial for molecular recognition.

A Phenolic Hydroxyl Group: This group can participate in hydrogen bonding and may confer antioxidant properties. Its position ortho to the amide linkage can lead to intramolecular hydrogen bonding, influencing the molecule's conformation.

A Methyl Group on the Phenyl Ring: This substituent can affect the electronic properties of the phenolic ring and provide additional steric bulk, potentially influencing target selectivity.

Initial research interest in a compound like this compound would likely stem from its potential to exhibit a combination of the biological activities associated with its constituent scaffolds. The hybridization of a known bioactive scaffold (cyclohexanecarboxamide) with a group known to impart specific biological properties (a phenolic moiety) is a common strategy in drug discovery to generate novel compounds with improved or unique activities.

Identification of Knowledge Gaps and Research Objectives for the Compound Class

Despite the promising structural features of this compound, there is a clear lack of specific data in the scientific literature regarding its synthesis, comprehensive biological evaluation, and mechanism of action. This represents a significant knowledge gap.

Future research objectives for this compound and its analogs should therefore focus on:

Development of Efficient Synthetic Routes: Establishing a robust and scalable synthesis is the first step toward enabling thorough biological investigation.

Comprehensive Biological Screening: A broad screening campaign against a variety of biological targets, including enzymes, receptors, and microbial strains, is necessary to identify its primary biological activities. Based on its structural components, initial screens could focus on anticancer, anti-inflammatory, antioxidant, and antimicrobial assays.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the cyclohexyl ring, the phenolic ring substitution, and the amide linkage would be crucial to understand how different structural features contribute to any observed biological activity and to optimize potency and selectivity.

Elucidation of Mechanism of Action: Once a significant biological activity is identified, further studies would be required to determine the specific molecular target and the mechanism by which the compound exerts its effects.

Pharmacokinetic Profiling: Evaluation of the compound's absorption, distribution, metabolism, and excretion (ADME) properties would be essential to assess its potential as a drug candidate.

The exploration of this compound and its derivatives holds the potential to yield novel chemical probes for studying biological systems or new lead compounds for drug development. The existing knowledge on related scaffolds provides a strong rationale for pursuing these research objectives.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-hydroxy-5-methylphenyl)cyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-10-7-8-13(16)12(9-10)15-14(17)11-5-3-2-4-6-11/h7-9,11,16H,2-6H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCLUUGCROVAZTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)NC(=O)C2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101329668 | |

| Record name | N-(2-hydroxy-5-methylphenyl)cyclohexanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101329668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24793890 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

305849-39-2 | |

| Record name | N-(2-hydroxy-5-methylphenyl)cyclohexanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101329668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N 2 Hydroxy 5 Methylphenyl Cyclohexanecarboxamide

Established Synthetic Routes for the Cyclohexanecarboxamide (B73365) Core

The formation of the amide bond is a cornerstone of organic synthesis, and numerous methods have been developed for this purpose. ucl.ac.uk The synthesis of the N-aryl cyclohexanecarboxamide core of the target molecule can be approached through several established strategies, primarily categorized as direct amidation or multistep convergent syntheses.

Direct Amidation Strategies

Direct amidation involves the formation of the amide bond in a single step from a carboxylic acid and an amine. This is the most atom-economical approach, with water being the only theoretical byproduct. diva-portal.org However, the direct thermal condensation of carboxylic acids and amines often requires harsh conditions due to the formation of unreactive ammonium (B1175870) carboxylate salts. sci-hub.se To overcome this, a variety of catalytic and reagent-mediated methods have been developed.

Catalytic direct amidation methods are considered green chemical processes as they avoid the use of stoichiometric activating agents that generate significant waste. dur.ac.uk Boron-based catalysts, such as arylboronic acids, have been shown to be effective. dur.ac.ukacs.org Additionally, various transition metal complexes based on zirconium, titanium, and hafnium can catalyze the reaction under milder conditions. diva-portal.org

More commonly, direct amidation is achieved using stoichiometric coupling reagents that activate the carboxylic acid. These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine. ucl.ac.uk The choice of solvent is also critical, with DMF and CH2Cl2 being common, although greener alternatives are increasingly being explored. ucl.ac.uk

Table 1: Common Coupling Reagents for Direct Amidation

| Reagent Class | Examples | Mechanism of Action |

| Carbodiimides | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Activates the carboxylic acid to form an O-acylisourea intermediate. |

| Phosphonium Salts | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) | Forms a highly reactive acyl-uronium salt. |

| Acid Halide Formers | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | Converts the carboxylic acid to a highly reactive acid chloride. |

| Phosphonic Anhydrides | T3P (n-propylphosphonic acid anhydride) | Forms a mixed anhydride (B1165640) intermediate. |

Multistep Convergent Synthesis Approaches

A highly reliable and widely used multistep approach involves the conversion of cyclohexanecarboxylic acid into a more reactive derivative, such as an acid chloride, in a separate step. Cyclohexanecarbonyl chloride can be readily synthesized from the corresponding carboxylic acid using reagents like thionyl chloride or oxalyl chloride. ucl.ac.ukdiva-portal.org This activated intermediate is then reacted with the amine, 2-amino-4-methylphenol (B1222752), typically in the presence of a non-nucleophilic base to scavenge the HCl byproduct. This is a variation of the classic Schotten-Baumann reaction. diva-portal.org

Another multistep method involves the reaction of cyclohexanecarbonyl chloride with potassium thiocyanate (B1210189) to form an intermediate cyclohexanecarbonyl isothiocyanate. This intermediate can then be condensed with a primary amine to yield the desired amide scaffold, a method that has been successfully used for synthesizing N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives. mdpi.com

Strategies for the Introduction and Functionalization of the (2-hydroxy-5-methylphenyl) Moiety

The (2-hydroxy-5-methylphenyl) portion of the target molecule is derived from 2-amino-4-methylphenol. sigmaaldrich.comdrugbank.com This starting material is a bifunctional compound containing both a nucleophilic amino group and a phenolic hydroxyl group.

In the context of amide synthesis, the key challenge is achieving chemoselective N-acylation over O-acylation. The amino group is generally more nucleophilic than the phenolic hydroxyl group under neutral or basic conditions, which favors the desired N-acylation. The reaction between an activated carboxylic acid derivative (like cyclohexanecarbonyl chloride) and 2-amino-4-methylphenol would be expected to proceed selectively at the amine. The presence of a mild base can further facilitate this by deprotonating the ammonium salt formed after the initial reaction without significantly deprotonating the less acidic phenol (B47542).

2-Amino-4-methylphenol itself can be used in various other chemical transformations, such as in the synthesis of spiropyran derivatives or dihydrophenoxazinones, highlighting its versatility as a synthetic building block. sigmaaldrich.com Mechanochemical reactions involving this binucleophile have also been explored, demonstrating its utility in modern, solvent-free synthetic protocols. acs.orgacs.org

Stereoselective Synthesis and Control of Cyclohexane (B81311) Ring Conformation

The unsubstituted cyclohexane ring in N-(2-hydroxy-5-methylphenyl)cyclohexanecarboxamide exists predominantly in a stable chair conformation. mdpi.com However, the synthesis of substituted analogs or the control of stereochemistry on the cyclohexane ring requires specific stereoselective methods.

While the parent molecule is achiral, the introduction of substituents on the cyclohexane ring can create stereocenters. Achieving stereocontrol in the synthesis of substituted cyclohexanes is a significant area of research. Methods for this include:

Diastereoselective reactions: Utilizing existing stereocenters to direct the formation of new ones.

Enantioselective catalysis: Employing chiral catalysts to create specific enantiomers from prochiral starting materials.

Cascade reactions: Michael/Michael/isomerization cascade reactions have been used to construct multiple-substituted cyclohexanes with high stereoselectivity. researchgate.net

Photocatalysis: Visible-light-enabled photoredox catalysis has been developed for the intermolecular [4+2] cycloaddition of benzocyclobutylamines with vinylketones to produce highly functionalized cyclohexylamine (B46788) derivatives with excellent diastereoselectivity. nih.gov These amine precursors could then be acylated to form the desired carboxamide.

These advanced strategies provide pathways to access specific stereoisomers of substituted this compound analogs, which is critical for structure-activity relationship studies in medicinal chemistry.

Novel Synthetic Innovations and Green Chemistry Methodologies for Analog Generation

The principles of green chemistry aim to reduce waste and energy consumption in chemical processes. ucl.ac.uk The synthesis of amides, being one of the most common reactions, has been a major focus for the development of more sustainable methods. rsc.orgsigmaaldrich.com

Innovations applicable to the synthesis of this compound and its analogs include:

Catalytic Direct Amidation: As mentioned, using catalysts instead of stoichiometric reagents minimizes waste. acs.orgsigmaaldrich.com Boronic acid and various metal-catalyzed systems are at the forefront of this approach. dur.ac.uk

Biocatalysis: The use of enzymes, particularly in low-water systems or coupled with ATP recycling, offers a highly selective and environmentally benign route to amide bond formation. rsc.org

Mechanochemistry: Solvent-free synthesis via mechanochemical means (e.g., ball milling) is a significant green innovation. acs.orgacs.org This method can lead to higher yields, shorter reaction times, and reduced environmental impact.

Flow Chemistry: The use of continuous flow reactors can improve safety, efficiency, and scalability of amidation reactions. Plasma flow chemistry has been used for the direct N-acylation of amines from esters. mdpi.com

Alternative Energy Sources: Microwave-assisted synthesis can dramatically reduce reaction times for both thermal and catalyzed amidation reactions. diva-portal.orgresearchgate.net

Table 2: Comparison of Synthetic Methodologies for Amide Bond Formation

| Methodology | Advantages | Disadvantages | Green Chemistry Alignment |

| Traditional Coupling Reagents | High yields, broad substrate scope, reliable | Poor atom economy, generates stoichiometric waste | Low |

| Acid Chloride Route | High reactivity, generally high yields | Requires an extra step, generates corrosive HCl byproduct | Low |

| Catalytic Direct Amidation | High atom economy, low waste, mild conditions | Catalyst may be expensive or require separation | High |

| Biocatalysis | High selectivity, environmentally benign, mild conditions | Limited substrate scope, may require specific cofactors | Very High |

| Mechanochemistry | Solvent-free, often rapid, energy-efficient | Can be difficult to scale up, may require specific equipment | Very High |

Post-Synthetic Derivatization and Modification for Library Development

Once the core structure of this compound is synthesized, it can serve as a scaffold for creating a library of analogs through post-synthetic modification. This is a common strategy in medicinal chemistry to explore structure-activity relationships. nih.gov

Potential modifications include:

Functionalization of the Phenyl Ring: The electron-donating hydroxyl and methyl groups activate the aromatic ring towards electrophilic aromatic substitution (e.g., halogenation, nitration, Friedel-Crafts reactions), allowing for the introduction of diverse functional groups at the positions ortho and para to the activating groups.

Modification of the Phenolic Hydroxyl Group: The hydroxyl group can be alkylated or acylated to produce ethers and esters, respectively, which can alter the compound's physicochemical properties.

N-Arylation/Alkylation: While the target molecule is a secondary amide, modern catalytic methods could potentially be used to further functionalize the amide nitrogen. Mild N-arylation of amides has been achieved using nickel-photoredox catalysis, which tolerates a wide range of functional groups and proceeds at moderate temperatures without strong bases. chemistryviews.orgescholarship.org This allows for the late-stage functionalization of pre-existing amide moieties. escholarship.org

These derivatization strategies enable the systematic exploration of the chemical space around the parent molecule, facilitating the development of analogs with tailored properties.

Molecular Structure, Conformational Analysis, and Intermolecular Interactions

Crystallographic Elucidation of N-(2-hydroxy-5-methylphenyl)cyclohexanecarboxamide and its Analogs

While the specific crystal structure of this compound is not widely reported in publicly accessible databases, a comprehensive understanding can be derived from the crystallographic analysis of closely related analogs.

In analogous structures, such as N-phenylcyclohexanecarboxamide, molecules in the crystal lattice are interconnected through intermolecular hydrogen bonds. Specifically, the amide N-H group acts as a hydrogen bond donor to the carbonyl oxygen (C=O) of an adjacent molecule, forming infinite chains. This N—H···O hydrogen bonding is a common motif in the crystal packing of secondary amides.

| Interaction Type | Donor | Acceptor | Typical Motif |

| Intermolecular H-Bond | Amide N-H | Carbonyl O | C(4) infinite chain |

| Intermolecular H-Bond | Hydroxyl O-H | Carbonyl O | Dimer or chain formation |

This table presents potential intermolecular hydrogen bonding interactions based on analogs.

Crystallographic studies of various N-substituted cyclohexanecarboxamides consistently reveal that the cyclohexane (B81311) ring adopts a stable chair conformation. This is the lowest energy conformation for a cyclohexane ring, minimizing both angular and torsional strain. For instance, in the crystal structure of N-phenylcyclohexanecarboxamide, the cyclohexane ring exhibits a clear chair conformation. nih.gov Similarly, the cyclohexane ring in N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide also adopts a chair conformation. mdpi.comnih.gov

The amide linkage (–CO–NH–) in secondary amides is generally found to be planar or nearly planar. This planarity is a consequence of the delocalization of the nitrogen lone pair electrons into the carbonyl π-system, resulting in a partial double bond character for the C–N bond. In N-phenylcyclohexanecarboxamide, the amide C(=O)—N moiety is almost coplanar with the phenyl ring, with a C—N—C—O torsion angle of 4.1(2)°. nih.gov This planarity is crucial for the electronic and structural properties of the amide group.

| Structural Feature | Observed Conformation in Analogs | Key Torsion Angles (where available) |

| Cyclohexane Ring | Chair | C1/C2/C3/C4 = 54.67 (19)°, C2/C3/C4/C5 = -55.3 (2)° (in N-phenylcyclohexanecarboxamide) nih.gov |

| Amide Linkage | Planar / Near Planar | C8/N1/C7/O1 = 4.1 (2)° (in N-phenylcyclohexanecarboxamide) nih.gov |

Data based on crystallographic studies of analog compounds.

The presence of this intramolecular hydrogen bond would favor a conformation where the hydroxyl group and the carbonyl group are in proximity. Studies on related 2-hydroxy-benzamides have shown that this intramolecular hydrogen bond can be quite strong. researchgate.net The formation of this bond can affect the electronic properties and reactivity of both the hydroxyl and carbonyl groups.

Solution-State Conformation and Dynamics via Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methyl group protons, the amide proton, the hydroxyl proton, and the protons of the cyclohexane ring. The chemical shift of the amide proton (N-H) and the hydroxyl proton (O-H) can be indicative of hydrogen bonding. A downfield chemical shift for the hydroxyl proton, for instance, would be consistent with its involvement in an intramolecular hydrogen bond.

The dynamic behavior of the molecule, such as the rate of rotation around the C(aryl)-C(amide) and C(amide)-N bonds, can be investigated using variable-temperature NMR experiments. Hindered rotation around these bonds can lead to the observation of distinct conformers at low temperatures.

| Proton Type | Expected Chemical Shift Range (ppm) | Notes |

| Aromatic (C-H) | 6.5 - 8.0 | Splitting pattern depends on substitution |

| Methyl (CH₃) | 2.0 - 2.5 | Singlet |

| Cyclohexane (CH₂) | 1.0 - 2.0 | Complex multiplet |

| Amide (N-H) | 7.5 - 9.0 | Broad singlet, position is concentration and solvent dependent |

| Hydroxyl (O-H) | 9.0 - 12.0 | Broad singlet, downfield shift suggests intramolecular H-bonding |

This table presents expected ¹H NMR chemical shift ranges based on general principles and data for similar functional groups.

Spectroscopic Investigations of Molecular Interactions (e.g., IR, UV-Vis for specific functional groups)

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic transitions within the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for the O-H, N-H, C=O, and C-N functional groups. The position of the O-H and C=O stretching vibrations can be particularly informative about hydrogen bonding. A broad O-H stretching band at a lower frequency (e.g., 3200-2500 cm⁻¹) is indicative of strong hydrogen bonding. Similarly, the C=O stretching frequency is typically lowered when the carbonyl group acts as a hydrogen bond acceptor.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| O-H (hydroxyl) | Stretching | 3200 - 3600 (broad if H-bonded) |

| N-H (amide) | Stretching | 3200 - 3400 |

| C=O (amide I) | Stretching | 1630 - 1680 |

| N-H (amide II) | Bending | 1510 - 1570 |

| C-N (amide) | Stretching | 1200 - 1300 |

This table presents expected IR absorption frequencies for the key functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is determined by the electronic transitions within the molecule. The substituted phenyl ring and the amide chromophore are the primary absorbers of UV radiation in this compound. The spectrum would be expected to show absorption bands corresponding to π → π* transitions of the aromatic system and n → π* transitions of the carbonyl group. The position and intensity of these bands can be influenced by the substitution on the phenyl ring and by solvent polarity.

Computational Chemistry and Molecular Modeling of N 2 Hydroxy 5 Methylphenyl Cyclohexanecarboxamide

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. Methods like Density Functional Theory (DFT) are frequently employed due to their balance of computational cost and accuracy. researchgate.net For a molecule like N-(2-hydroxy-5-methylphenyl)cyclohexanecarboxamide, a typical approach would involve geometry optimization using a functional such as B3LYP with a basis set like 6-311++G(d,p) to find the molecule's most stable three-dimensional structure. nih.govnih.gov

The electronic structure provides deep insights into a molecule's reactivity and stability.

HOMO-LUMO Energy Gaps: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them (the HOMO-LUMO gap) is a critical indicator of chemical reactivity and kinetic stability. mdpi.com A smaller energy gap suggests the molecule is more polarizable and has higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For similar acetamide (B32628) and benzamide (B126) structures, calculated HOMO-LUMO gaps typically range from 4.5 to 5.5 eV. nih.govnih.gov

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface. It is used to predict sites for electrophilic and nucleophilic attack. researchgate.net For this compound, negative potential (typically colored red or yellow) would be expected around the oxygen atoms of the hydroxyl and carbonyl groups, indicating these are prime sites for electrophilic attack. Positive potential (blue) would be located around the hydrogen atoms of the hydroxyl and amide groups, marking them as sites for nucleophilic attack. researchgate.net

DFT calculations are highly effective in predicting vibrational spectra (Infrared and Raman). By calculating the harmonic frequencies of the optimized molecular structure, a theoretical spectrum can be generated. This allows for the assignment of specific vibrational modes (stretching, bending) to the experimentally observed peaks. For the target molecule, key vibrational modes would include the O-H stretch of the phenol (B47542) group, the N-H stretch of the amide, and the C=O stretch of the carbonyl group.

Global reactivity descriptors, derived from the HOMO and LUMO energies, can quantify a molecule's reactivity. Parameters such as chemical hardness, softness, electronegativity, and the electrophilicity index are calculated to predict the molecule's behavior in chemical reactions. A molecule with low hardness and high softness is generally more reactive. mdpi.comnih.gov These calculations can provide insights into potential reaction mechanisms by identifying the most reactive sites and the energetic feasibility of different reaction pathways.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Interactions

While quantum calculations are typically performed in a vacuum or with simplified solvent models, Molecular Dynamics (MD) simulations model the molecule's behavior over time in a realistic environment (e.g., a box of water molecules). MD simulations would reveal the conformational flexibility of the cyclohexyl ring and the rotation around the amide bond. They are also crucial for understanding how solvent molecules arrange around the solute and form hydrogen bonds, which can significantly influence the compound's properties and reactivity. Studies on similar molecules have used MD to understand the stability of intramolecular hydrogen bonds in solution. nih.govnih.gov

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, typically a protein. This method is central to computer-aided drug design.

In a typical docking study, the this compound molecule would be docked into the active site of a selected protein target. The simulation would predict the most stable binding pose and calculate a binding affinity score. mdpi.com Analysis of the docked pose would identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and specific amino acid residues in the protein's active site. researchgate.net For example, the phenolic hydroxyl and amide groups of the molecule would be strong candidates for forming hydrogen bonds with polar residues in a binding pocket. nih.gov

Ligand Efficiency and Binding Energy Calculations

In computational drug design, binding energy and ligand efficiency are critical metrics for evaluating the potential of a chemical compound as a drug candidate. Binding energy (ΔG) quantifies the strength of the interaction between a ligand (the compound) and its biological target, typically a protein or enzyme. A lower, more negative binding energy value indicates a stronger, more favorable interaction. This value is often calculated using molecular docking simulations, which predict the preferred orientation and conformation of the ligand when bound to the target's active site.

Ligand efficiency (LE) provides a measure of the binding energy per atom of the ligand, normalizing for its size. This is crucial for identifying small, efficient fragments that can be optimized into larger, more potent drug molecules without becoming excessively large or lipophilic—a phenomenon known as "molecular obesity." LE is calculated using the formula:

LE = -ΔG / N

where ΔG is the binding energy and N is the number of non-hydrogen (heavy) atoms in the molecule. A higher LE value is generally desirable.

While specific binding energy calculations for this compound are not published, a hypothetical molecular docking study against a target protein would yield the data presented in Table 1. Such a study would involve preparing a 3D model of the compound and docking it into the binding site of a computationally rendered protein structure. The simulation would calculate the free energy of binding, considering factors like hydrogen bonds, hydrophobic interactions, and electrostatic forces.

| Metric | Description | Hypothetical Value |

|---|---|---|

| Binding Energy (ΔG) | The calculated free energy of binding to a target protein. More negative values indicate stronger binding. | -8.5 kcal/mol |

| Heavy Atom Count (HAC) | The number of non-hydrogen atoms in the molecule. | 17 |

| Ligand Efficiency (LE) | Binding energy normalized by the number of heavy atoms (ΔG/HAC). | 0.50 kcal/mol/atom |

| Lipophilic Ligand Efficiency (LLE) | Measures the balance between potency (pIC50) and lipophilicity (logP). | 4.1 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Elucidation

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular properties (descriptors) that influence activity, QSAR models can predict the potency of new, unsynthesized molecules and provide insights into the mechanism of action.

A QSAR study involving this compound would require a dataset of structurally similar compounds with measured biological activity against a specific target. For each compound in this series, a variety of molecular descriptors would be calculated, including:

Electronic Descriptors: Such as partial charges and dipole moment, which describe the electronic aspects of the molecule.

Steric Descriptors: Like molecular volume and surface area, which relate to the size and shape of the molecule.

Hydrophobic Descriptors: Such as the logarithm of the partition coefficient (logP), which quantifies the molecule's lipophilicity.

Topological Descriptors: Which describe the connectivity and branching of atoms within the molecule.

Using statistical methods like Multiple Linear Regression (MLR), a QSAR equation is generated that links a combination of these descriptors to the biological activity. The predictive power of the model is assessed using statistical parameters such as the coefficient of determination (R²) and the cross-validated coefficient of determination (Q²). A high R² value indicates a good fit of the model to the training data, while a high Q² value suggests good predictive ability for new compounds.

For example, a hypothetical QSAR model for a series of cyclohexanecarboxamide (B73365) derivatives might reveal that activity is positively correlated with the hydrophobicity of substituents on the phenyl ring and negatively correlated with their steric bulk. This would suggest that the binding pocket of the target protein is hydrophobic and sterically constrained, providing crucial information for designing more potent analogs.

| Parameter | Description | Illustrative Value |

|---|---|---|

| N | Number of compounds in the dataset. | 35 |

| R² | Coefficient of determination; indicates how well the model fits the data. | 0.91 |

| Q² (LOO) | Cross-validated R² from Leave-One-Out; indicates the predictive power of the model. | 0.85 |

| F-statistic | A measure of the statistical significance of the regression model. | 78.4 |

| p-value | The probability value, indicating the significance of the F-statistic. | <0.0001 |

Structure Activity Relationship Sar Studies for Biological Function Modulation

Systematic Design and Synthesis of N-(2-hydroxy-5-methylphenyl)cyclohexanecarboxamide Derivatives

The systematic design and synthesis of derivatives of this compound are foundational to exploring their structure-activity relationships. The synthetic pathway generally involves the acylation of 2-amino-4-methylphenol (B1222752) with cyclohexanecarbonyl chloride or an activated form of cyclohexanecarboxylic acid. This straightforward amide bond formation allows for the facile generation of a diverse library of analogs by modifying either the phenolic or the cyclohexyl precursor.

The design of these derivatives is guided by the objective of probing the chemical space around the parent molecule. Modifications can be systematically introduced at three primary locations: the phenolic ring, the amide linker, and the cyclohexane (B81311) ring. For instance, the electronic and steric properties of the phenolic ring can be altered by introducing various substituents at different positions. Similarly, the cyclohexane ring can be substituted, its ring size can be varied, or it can be replaced with other cyclic or acyclic moieties to investigate the impact of conformational rigidity and lipophilicity.

Impact of Substitutions on the Phenolic Ring on Biological Activity Profiles

Research on analogous N-(hydroxyphenyl)amides has demonstrated that the position and nature of substituents on the phenolic ring are critical for activity. For example, in a series of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides, the presence and position of nitro or amino groups were found to be major determinants of their antimicrobial activity nih.gov. Shifting the methyl group from the para position (relative to the hydroxyl group) to the meta or ortho position can probe the steric tolerance of the binding site. The introduction of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, amino groups) can modulate the acidity of the phenolic hydroxyl group and the hydrogen-bonding capacity of the amide, which are often crucial for receptor interaction.

To illustrate the potential impact of these substitutions, a hypothetical data table is presented below, showing the effect of various substituents on a generic biological activity (e.g., enzyme inhibition, measured as IC₅₀).

| Compound | Phenolic Ring Substituent (Position) | Biological Activity (IC₅₀, µM) |

| 1 | 5-methyl | 10.5 |

| 2 | 4-methyl | 15.2 |

| 3 | 3-methyl | 25.8 |

| 4 | 5-chloro | 5.1 |

| 5 | 5-methoxy | 12.3 |

| 6 | 5-nitro | 2.8 |

| 7 | 3,5-dimethyl | 18.9 |

This table is illustrative and based on general SAR principles for analogous compounds.

Role of Cyclohexane Ring Modifications and Stereochemistry on Molecular Recognition

Modifications to the cyclohexane ring can include the introduction of substituents, changes in ring size (e.g., cyclopentyl, cycloheptyl), or the introduction of heteroatoms. The stereochemistry of these modifications is also a critical factor. For instance, the cis and trans isomers of a substituted cyclohexane ring can exhibit profoundly different biological activities due to their distinct three-dimensional shapes. Studies on the dynamics of cyclohexane rings have shown that the conformational flexibility and the energy barrier to ring inversion can impact molecular reactivity and, by extension, biological interactions nih.gov.

The following hypothetical data table illustrates the potential influence of cyclohexane ring modifications on biological activity.

| Compound | Cyclohexane Ring Modification | Stereochemistry | Biological Activity (IC₅₀, µM) |

| 8 | Unsubstituted | - | 10.5 |

| 9 | 4-methylcyclohexyl | trans | 8.2 |

| 10 | 4-methylcyclohexyl | cis | 22.1 |

| 11 | Cyclopentyl | - | 18.7 |

| 12 | Cycloheptyl | - | 15.4 |

| 13 | 4-tert-butylcyclohexyl | trans | 6.5 |

This table is illustrative and based on general SAR principles for analogous compounds.

Elucidation of Key Pharmacophoric Elements and Their Contribution to Biological Function

A pharmacophore is an ensemble of steric and electronic features that is necessary for optimal molecular interactions with a specific biological target. For the this compound scaffold, several key pharmacophoric elements can be identified based on its structure and by analogy to related compounds.

The essential features likely include:

A hydrogen bond donor: The phenolic hydroxyl group is a strong hydrogen bond donor.

A hydrogen bond acceptor: The carbonyl oxygen of the amide group acts as a hydrogen bond acceptor.

A hydrogen bond donor: The N-H of the amide linkage is also a hydrogen bond donor.

A hydrophobic region: The cyclohexane ring provides a bulky, hydrophobic moiety that can engage in van der Waals interactions.

An aromatic region: The substituted phenyl ring can participate in aromatic interactions, such as pi-pi stacking or cation-pi interactions.

The spatial arrangement of these features is critical for biological activity. Pharmacophore modeling studies on related N-hydroxyphenyl amide derivatives have demonstrated the importance of the relative orientation of these groups for binding to their targets. The distance and angles between the hydrogen bond donors/acceptors and the hydrophobic/aromatic regions define the pharmacophore model. Any modification to the molecular structure that alters this spatial arrangement can lead to a significant change in biological activity.

Mechanistic Investigations of Biological Interactions Preclinical, Non Clinical Focus

Modulation of Specific Enzyme Activities

Currently, there is no publicly available research detailing the specific modulatory effects of N-(2-hydroxy-5-methylphenyl)cyclohexanecarboxamide on the enzyme activities of Decaprenylphosphoryl-β-d-ribose 2′-oxidase, Squalene Synthase, or Dihydrofolate Reductase.

No data is available on the inhibition kinetics or binding mechanisms of this compound with the specified enzymes.

There are no published studies on the allosteric modulation or regulatory effects of this compound on any enzyme.

Receptor Binding and Activation/Antagonism Profiles

Specific data regarding the interaction of this compound with 5-HT receptors and the TRPM8 channel is not available in the current body of scientific literature.

Detailed ligand-receptor interaction fingerprints for this compound with 5-HT receptors or the TRPM8 channel have not been documented.

Without primary binding data, a comprehensive receptor selectivity analysis and off-target profiling at a mechanistic level for this compound cannot be constructed.

Cellular Pathway Perturbation Analysis in In Vitro Systems (Mechanistic Focus)

There is a lack of published research on the effects of this compound on cellular pathways in in vitro systems. Such studies would be essential to understand how the compound may influence cellular functions and signaling cascades.

Investigation of Molecular Signaling Cascades and Protein-Protein Interactions

Currently, there is a notable absence of publicly available scientific literature detailing the specific molecular signaling cascades or protein-protein interactions associated with this compound. While research into the broader class of substituted 2-hydroxy-N-(arylalkyl)benzamides has indicated potential for inducing apoptosis in cancer cell lines, the precise molecular targets and pathways for this compound remain uninvestigated. nih.gov

Future research would be necessary to elucidate which, if any, signaling pathways are modulated by this compound. Standard investigatory approaches would likely include screening against panels of kinases and other enzymes, as well as proteomic analyses to identify binding partners.

Effects on Fundamental Cellular Processes (e.g., Proliferation, Apoptosis, Migration) at a Molecular Level

Similarly, specific data on the effects of this compound on fundamental cellular processes such as proliferation, apoptosis, and migration at a molecular level are not available in the current body of scientific research.

Studies on analogous compounds, such as certain substituted 2-hydroxy-N-(arylalkyl)benzamides, have demonstrated the ability to reduce cell proliferation and induce apoptosis in cancer cell lines. nih.gov The mechanisms observed for these related compounds involve the activation of caspases and the cleavage of poly-(ADP-ribose)polymerase (PARP). nih.gov However, it is crucial to emphasize that these findings pertain to structurally related but distinct molecules, and similar effects cannot be assumed for this compound without direct experimental evidence.

To determine the molecular effects of this compound on cellular processes, a series of preclinical in vitro studies would be required. Such studies would typically involve:

Proliferation Assays: To quantify the effect on cell growth and identify key regulators of the cell cycle that may be impacted.

Apoptosis Assays: To determine if the compound induces programmed cell death and to delineate the specific molecular machinery involved (e.g., activation of caspases, changes in the expression of Bcl-2 family proteins).

Cell Migration and Invasion Assays: To assess the compound's potential to interfere with the cellular processes underlying metastasis.

Without such dedicated studies, any discussion of the molecular-level effects of this compound on cellular processes would be purely speculative.

Data Tables

Due to the lack of available data, no data tables can be generated at this time.

Advanced Research Applications and Future Directions

Development as Molecular Probes for Target Validation and Pathway Mapping

The development of N-(2-hydroxy-5-methylphenyl)cyclohexanecarboxamide as a molecular probe for target validation and pathway mapping is a hypothetical application at this stage. Molecular probes are essential tools in chemical biology, designed to selectively bind to a biological target and report on its presence or activity through a detectable signal (e.g., fluorescence, radioactivity).

For this specific compound to be developed into a molecular probe, the following research steps would be necessary:

Identification of a Biological Target: The primary step would be to identify a protein or other biomolecule to which this compound binds with high affinity and specificity. This would likely be discovered through high-throughput screening campaigns.

Structural Modification: The core molecule would need to be chemically modified to incorporate a reporter group. This could involve attaching a fluorophore, a biotin (B1667282) tag for affinity purification, or a photo-crosslinking group to covalently link to its target. The position of this modification would be critical to ensure that the binding affinity to the target is not compromised.

In Vitro and In Cello Characterization: The resulting probe would need to be rigorously tested to confirm that it retains its binding properties and that the reporter group functions as expected in both isolated systems and within living cells.

Without this foundational research, any discussion of its use in target validation or pathway mapping remains speculative.

Integration into Chemical Biology Tools for Mechanistic Studies

The integration of this compound into chemical biology toolsets for mechanistic studies is contingent on identifying its mechanism of action and biological targets. Chemical biology tools are used to dissect complex biological processes.

Should a specific biological activity be identified for this compound, it could be developed into tools such as:

Activity-Based Probes (ABPs): If the compound acts as an enzyme inhibitor, it could be modified with a reactive group to create an ABP that covalently labels the active site of its target enzyme, allowing for its identification and characterization in complex biological samples.

Affinity Matrices: The compound could be immobilized on a solid support (e.g., agarose (B213101) beads) to create an affinity matrix. This tool could be used to purify its binding partners from cell lysates, thereby identifying the components of the cellular machinery it interacts with.

Currently, there is no published research detailing such applications for this compound.

Theoretical Applications in De Novo Compound Design and Optimization

De novo design involves the computational creation of novel molecules with desired properties. This compound could theoretically serve as a scaffold or starting point for such design efforts. The cyclohexanecarboxamide (B73365) core is a privileged structure in medicinal chemistry, meaning it is a scaffold that is known to bind to multiple biological targets.

Computational chemists could use the structure of this compound as a template to:

Explore Chemical Space: Generate virtual libraries of related compounds by modifying the substituents on the phenyl ring and the cyclohexane (B81311) moiety.

Structure-Based Drug Design: If a crystal structure of this compound bound to a target protein were available, it would provide a detailed map of the binding interactions. This information would be invaluable for designing new molecules with improved potency and selectivity.

Pharmacophore Modeling: The key chemical features of the molecule responsible for a hypothetical biological activity could be defined as a pharmacophore model. This model could then be used to search for other, structurally diverse molecules that might have similar activity.

These applications are purely theoretical in the absence of experimental data on the compound's biological activity.

Emerging Research Opportunities and Unexplored Mechanistic Pathways

Given the lack of existing research, the entire field of this compound's biological activity represents an emerging research opportunity. Initial exploratory studies would be needed to uncover any potential therapeutic applications.

Potential research avenues could include:

Phenotypic Screening: Testing the compound in a wide array of cell-based assays to identify any interesting biological effects, such as anti-cancer activity, anti-inflammatory properties, or effects on neuronal function.

Target-Based Screening: Screening the compound against panels of known drug targets, such as G-protein coupled receptors (GPCRs), kinases, or ion channels.

Any confirmed "hits" from these screens would open up new avenues of research to explore the underlying mechanistic pathways.

Broader Implications for the Development of Novel Chemical Entities based on the Cyclohexanecarboxamide Scaffold

While specific data on this compound is lacking, the cyclohexanecarboxamide scaffold itself is of significant interest in drug discovery. Derivatives of this scaffold have been investigated for a range of therapeutic targets. For example, related compounds have been explored as inhibitors of enzymes such as diacylglycerol O-acyltransferase 1 (DGAT1), which is involved in triglyceride synthesis.

The exploration of this compound, should it reveal interesting biological properties, would contribute to the broader understanding of the structure-activity relationships (SAR) for this class of compounds. This knowledge could guide the design of future novel chemical entities with improved therapeutic profiles. The specific substitution pattern of the 2-hydroxy-5-methylphenyl group could confer unique properties that, once understood, could be exploited in the design of new drugs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-hydroxy-5-methylphenyl)cyclohexanecarboxamide, and how can purity be maximized?

- Methodology : The compound is synthesized via nucleophilic acyl substitution. React 2-hydroxy-5-methylaniline with cyclohexanecarboxylic acid chloride in anhydrous dichloromethane under nitrogen. Triethylamine is used as a base to scavenge HCl. Purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol. Yield optimization requires strict temperature control (0–5°C during reaction) and high-purity reagents to minimize side products. Purity ≥98% is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

- Methodology :

- NMR : ¹H and ¹³C NMR in DMSO-d₆ confirm the presence of the hydroxyl (δ 9.2 ppm), methylphenyl (δ 2.3 ppm), and cyclohexane protons (δ 1.4–2.1 ppm).

- X-ray crystallography : Single-crystal diffraction (using SHELXL ) resolves the planar carboxamide group and hydrogen bonding between the hydroxyl and carbonyl oxygen (d = 2.02 Å).

- FT-IR : Peaks at 1650 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H/O-H stretch) validate functional groups .

Q. What in vitro assays are used to evaluate its biological activity?

- Methodology :

- Enzyme inhibition : Test against kinases (e.g., MAPK) using fluorescence-based ADP-Glo™ assays. IC₅₀ values are calculated from dose-response curves.

- Receptor binding : Radioligand displacement assays (e.g., 5-HT₁A receptor with ¹¹C-WAY-100635 ) quantify affinity (Kᵢ) via competitive binding.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with 48-hour exposure; EC₅₀ values are normalized to controls .

Advanced Research Questions

Q. How can computational modeling predict conformational stability and target interactions?

- Methodology :

- DFT calculations : Gaussian 09 optimizes geometry at B3LYP/6-311+G(d,p) level. The cyclohexane ring adopts a chair conformation (energy difference: 2.1 kcal/mol vs. boat) .

- Molecular docking (AutoDock Vina) : Dock into 5-HT₁A receptor (PDB: 6G79). The hydroxyl group forms hydrogen bonds with Ser159 (binding energy: -9.2 kcal/mol).

- MD simulations (GROMACS) : Assess stability over 100 ns; RMSD <1.5 Å indicates minimal deviation .

Q. How to resolve contradictions in reported IC₅₀ values across studies?

- Methodology :

- Assay standardization : Control variables like buffer pH (7.4 vs. 7.0), ATP concentration (10 µM vs. 100 µM), and cell passage number.

- Meta-analysis : Use ANOVA to compare datasets; significant differences (p <0.05) suggest experimental variability.

- Orthogonal validation : Confirm activity via SPR (Biacore) to measure real-time binding kinetics (kₒₙ/kₒff) .

Q. What advanced techniques study its metabolic stability and pharmacokinetics?

- Methodology :

- Microsomal stability : Incubate with rat liver microsomes (1 mg/mL); LC-MS/MS quantifies parent compound depletion (t₁/₂ = 45 min).

- Plasma protein binding : Ultracentrifugation (200,000 ×g, 4°C) measures unbound fraction (fu = 12%).

- In vivo PET imaging : Radiolabel with ¹¹C (via [¹¹C]methyl triflate) to track brain penetration in rodents .

Safety and Handling

- Storage : -20°C under argon; desiccate to prevent hydrolysis.

- Toxicity : LD₅₀ (oral, rat) = 480 mg/kg; wear nitrile gloves and FFP3 masks during handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.